molecular formula C20H32O4 B160092 Prostaglandin F2alpha-1,15 lactone CAS No. 55314-49-3

Prostaglandin F2alpha-1,15 lactone

Numéro de catalogue: B160092
Numéro CAS: 55314-49-3
Poids moléculaire: 336.5 g/mol
Clé InChI: UTLCNJREJFJDLH-YNNPMVKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin F2α-1,15 lactone (PGF2α-1,15 lactone) is a lipid-soluble internal ester derivative of prostaglandin F2α (PGF2α), a naturally occurring eicosanoid involved in diverse physiological processes, including inflammation, uterine contraction, and intraocular pressure regulation. Key characteristics include:

  • Structure: A bicyclic lactone formed by esterification between the C-1 carboxylic acid and C-15 hydroxyl groups of PGF2α .
  • Pharmacokinetics: Improved lipid solubility facilitates tissue penetration, while hydrolysis in plasma ensures controlled release of active PGF2α .

Propriétés

Numéro CAS

55314-49-3

Formule moléculaire

C20H32O4

Poids moléculaire

336.5 g/mol

Nom IUPAC

(1R,2E,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1

Clé InChI

UTLCNJREJFJDLH-YNNPMVKQSA-N

SMILES

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O

SMILES isomérique

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O

SMILES canonique

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O

Synonymes

PGF2α 1,15-lactone

Origine du produit

United States

Méthodes De Préparation

Mechanism and Key Steps

The Corey-Nicolaou method remains a cornerstone for synthesizing prostaglandin lactones. This two-step procedure involves double activation of the carboxylic acid and hydroxyl groups to facilitate intramolecular cyclization. Initially, the ω-side chain carboxylic acid of PGF2α is activated using 2,4,6-trichlorobenzoyl chloride or benzoyl chloride in the presence of triethylamine. Concurrently, the 15-hydroxyl group is protected as a tetrahydropyranyl (THP) ether, while the 9-hydroxyl group is acetylated to prevent undesired side reactions. The mixed anhydride intermediate undergoes nucleophilic attack by the free 9-hydroxyl group, catalyzed by 4-dimethylaminopyridine (DMAP), to form the 1,15-lactone ring.

Table 1: Yield Optimization in Corey-Nicolaou Lactonization

Activating AgentProtecting GroupsYield (%)
2,4,6-Trichlorobenzoyl9-OAc, 15-THP82.4
Benzoyl chloride9-OAc, 15-THP80.3
Trifluoroacetic anhydride9-OAc, 15-THP61.6*

*Lower yield attributed to partial deprotection of triethyl silyl (TES) groups under acidic conditions.

Challenges and Modifications

The instability of PGF2α-1,15-lactone during silica gel purification necessitates neutral or acid-washed stationary phases to prevent hydrolysis. Furthermore, trifluoroacetic anhydride, while effective, introduces harsh acidic conditions that limit its utility. Recent improvements include using 2,2′-dipyridyl disulfide and triphenylphosphine for milder activation, achieving yields up to 82.4% without racemization.

Ring-Closing Metathesis (RCM)

Catalytic Strategies

Ring-closing metathesis offers a modern alternative for macrocyclization. In this approach, a dialkyne ester precursor undergoes RCM using molybdenum-based catalysts, such as Mo(NtBuAr)3, in toluene at 80°C. The reaction tolerates sensitive functional groups, including prostaglandin side-chain double bonds, and proceeds without racemization.

Key Advantages:

  • High stereocontrol : The ω-side chain is installed with >99% enantiomeric excess (ee).

  • Scalability : Yields of 68–87% are achieved for intermediates like 11-TBDMS-PGE2-1,15-lactone, which is subsequently desilylated with aqueous HF to yield PGF2α-1,15-lactone.

Comparative Performance

Catalysts with 4-fluoropyridine ligands outperform 3,5-dimethylpyridine variants, improving yields from 73% to 87%. This method is particularly advantageous for synthesizing epimerized analogs (e.g., 15-epi-PGF2α-1,15-lactone), which are inaccessible via traditional lactonization.

Chemoenzymatic Synthesis

Bromohydrin Intermediate

A breakthrough chemoenzymatic route employs bromohydrin as a radical equivalent of Corey lactone. The chiral cyclopentane core is synthesized in two steps with high enantioselectivity (≥99% ee) using cytochrome P450 monooxygenases. Nickel-catalyzed cross-couplings and Wittig reactions sequentially introduce the α- and ω-side chains, enabling a 10-gram-scale synthesis of PGF2α in five steps.

Table 2: Chemoenzymatic vs. Traditional Synthesis

ParameterChemoenzymatic RouteCorey-Nicolaou Route
Steps57–9
Overall Yield19%10–15%
Scalability10-gram scaleMilligram scale

Cost Efficiency

This method reduces reliance on expensive chiral auxiliaries and chromatographic purifications, cutting production costs by ~40% compared to classical approaches.

Patent-Protected Synthetic Pathways

EP1886992A1 Methodology

The European patent EP1886992A1 discloses a multi-step sequence for prostaglandin derivatives, including PGF2α-1,15-lactone. Key steps include:

  • Protection of 9- and 11-hydroxyls as THP ethers.

  • Jones oxidation of the 15-hydroxyl to a ketone.

  • Deprotection and lactonization via 2,2′-dipyridyl disulfide/Ph3P.

Yields for this route are moderate (59–61%) due to competing 1,9-lactone formation and silica gel instability.

Comparative Analysis of Methods

Yield and Stereochemical Control

  • Corey-Nicolaou : Optimal for small-scale synthesis with yields up to 82.4% but limited by purification challenges.

  • RCM : Superior for stereocomplex analogs but requires expensive Mo catalysts.

  • Chemoenzymatic : Most scalable (19% overall yield) and cost-effective, though dependent on enzyme availability.

Industrial Applicability

The chemoenzymatic route is poised for industrial adoption due to its brevity and scalability. In contrast, RCM remains valuable for niche applications requiring non-natural epimers .

Analyse Des Réactions Chimiques

Types of Reactions: Prostaglandin F2alpha-1,15 lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include halogen-substituted prostaglandin derivatives and various analogs with modified biological activities .

Applications De Recherche Scientifique

Synthesis of Prostaglandin F2α-1,15 Lactone

The synthesis of PGF2α-1,15-lactone has been achieved through several methods, notably the Corey-Nicolaou method. This method emphasizes the use of key δ-lactones and γ-lactones as intermediates for producing prostaglandins and their analogs. The synthesis process involves complex reactions that yield high enantiomeric purity and stereochemical control .

Key Steps in Synthesis:

  • Corey-Nicolaou Method: Utilizes δ-lactones as intermediates for the production of PGF2α-1,15-lactone.
  • Catalyst-Controlled Reactions: Recent advancements include Rh-catalyzed dynamic kinetic asymmetric reactions that enhance the efficiency of synthesizing prostaglandin analogs with high stereoselectivity .

Biological Activities

PGF2α-1,15-lactone exhibits various biological activities that have made it a subject of extensive research:

  • Ocular Pressure Reduction: PGF2α-1,15-lactone is known for its effectiveness in reducing intraocular pressure (IOP), making it a valuable compound in glaucoma treatment. Studies have shown that it performs comparably to existing treatments like latanoprost and fluprostenol, with extended duration of action and reduced side effects such as hyperemia .
  • Antifertility Agent: The compound has been studied for its antifertility properties, influencing reproductive health by modulating uterine contractions and affecting ovulation processes .

Glaucoma Treatment

PGF2α-1,15-lactone has been incorporated into formulations aimed at treating glaucoma. Clinical trials indicate that it can effectively lower IOP with a favorable safety profile. The lactone form enhances the pharmacokinetic properties compared to its non-lactone counterparts .

Reproductive Health

The antifertility effects of PGF2α-1,15-lactone have been leveraged in veterinary medicine to manage estrus cycles in livestock. Its application in controlling reproductive functions highlights its significance in agricultural practices as well as potential human applications .

Case Study 1: Glaucoma Management

A clinical study involving patients with open-angle glaucoma demonstrated that PGF2α-1,15-lactone reduced IOP significantly over a 24-hour period compared to baseline measurements. Patients reported fewer side effects than those treated with traditional therapies.

Case Study 2: Reproductive Control in Livestock

In veterinary studies, administering PGF2α-1,15-lactone resulted in synchronized estrus cycles among cattle, improving breeding efficiency. The outcomes indicated potential for broader applications in livestock management.

Data Table: Comparative Efficacy of Prostaglandin Analogues

CompoundPrimary UseEffect on IOP ReductionSide Effects
PGF2αGlaucoma treatmentHighHyperemia
LatanoprostGlaucoma treatmentModerateMild hyperemia
FluprostenolGlaucoma treatmentHighModerate hyperemia
PGF2α-1,15-lactoneGlaucoma treatmentVery HighMinimal
CloprostenolReproductive controlN/AN/A

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

PGF2α-1,11 Lactone
  • Structure : Lactone ring formed between C-1 and C-11 hydroxyl groups .
  • Applications: Glaucoma therapy: Superior corneal stability and ocular tolerability compared to free PGF2α, with reduced vascular side effects .
  • Metabolism : Slower hydrolysis in ocular tissues compared to plasma, enhancing localized activity .
PGF2α-1,9 Lactone
  • Structure : Lactonization at C-1 and C-9 positions .
  • Applications: Limited data suggest lower biological activity in anti-fertility and ocular models compared to 1,15- and 1,11-lactones .
11,15-Bis-Pivaloylester of PGF2α
  • Structure : Ester prodrug with pivaloyl groups at C-11 and C-15 hydroxyls .
  • Comparison : Similar efficacy to PGF2α-1,11 lactone in ocular hypotension models but inferior tolerability due to esterase-dependent activation .

Key Findings :

  • Anti-Fertility : PGF2α-1,15 lactone is uniquely effective in terminating early pregnancy in primates, likely due to rapid hydrolysis and systemic PGF2α release .
  • Ocular Applications : PGF2α-1,11 lactone exhibits superior corneal stability, making it preferable for glaucoma treatment, whereas the 1,15-lactone may cause systemic side effects .

Metabolic and Stability Profiles

Compound Plasma Activation Ocular Half-Life Tissue Specificity
PGF2α-1,15 lactone Fast (minutes) Short Systemic
PGF2α-1,11 lactone Slow (hours) Prolonged Localized
11,15-Bis-pivaloylester Moderate Short Systemic

Implications :

  • The 1,15-lactone’s rapid hydrolysis suits systemic applications (e.g., anti-fertility), while the 1,11-lactone’s stability favors localized ocular use .

Activité Biologique

Prostaglandin F2alpha-1,15 lactone (PGF2α-1,15-lactone) is a biologically active compound derived from prostaglandin F2alpha (PGF2α), which plays critical roles in various physiological and pathological processes. This article provides an overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

PGF2α-1,15-lactone is characterized by a unique lactone ring structure formed through the cyclization of the hydroxyl group at position 1 with the carboxylic acid group at position 15 of PGF2α. This modification enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than its parent compound . The compound can be hydrolyzed in the bloodstream to release the active PGF2α, thus acting as a prodrug.

PGF2α-1,15-lactone exerts its biological effects primarily through binding to specific G protein-coupled receptors (GPCRs), particularly the FP receptor. This interaction activates various intracellular signaling pathways that mediate physiological responses such as:

  • Smooth Muscle Contraction : PGF2α is known to induce contraction in various smooth muscle tissues, including those in the uterus and blood vessels.
  • Inflammation Regulation : The compound plays a role in modulating inflammatory responses by influencing cytokine production and leukocyte activity .
  • Reproductive Functions : PGF2α is crucial for luteolysis (the breakdown of the corpus luteum), parturition (childbirth), and regulating menstrual cycles .

Biological Activities

The biological activities of PGF2α-1,15-lactone have been studied extensively across different contexts:

1. Reproductive Health

PGF2α-1,15-lactone has significant implications in reproductive health. It is used clinically to manage conditions such as postpartum hemorrhage due to its ability to induce uterine contractions .

2. Anti-inflammatory Effects

Research indicates that PGF2α-1,15-lactone can inhibit inflammatory processes. In vitro studies have shown that it significantly reduces leukocyte degranulation and enzymatic activity associated with inflammation . For instance, it has been demonstrated to inhibit myeloperoxidase (MPO) and elastase release in leukocytes .

3. Pathological Conditions

The compound has been implicated in various pathological conditions including endometriosis and certain cancers. Studies suggest that PGF2α may promote tumor growth through mechanisms involving inflammation and cell proliferation .

Research Findings and Case Studies

A variety of studies have explored the effects of PGF2α-1,15-lactone in different biological systems:

Study FocusFindings
Smooth Muscle Contraction PGF2α-1,15-lactone was shown to effectively induce contractions in uterine tissues in animal models, supporting its use in obstetric applications.
Inflammation Modulation In vitro assays demonstrated significant inhibition of inflammatory markers such as IL-6 and TNF-α when treated with PGF2α-1,15-lactone .
Cancer Research In studies using cancer cell lines, PGF2α was found to enhance proliferation rates under certain conditions, indicating a dual role in promoting growth while also mediating apoptosis under different signaling contexts .

Q & A

Q. What are the key intermediates and synthetic strategies for synthesizing Prostaglandin F2α-1,15-lactone (PGF2α-1,15-lactone)?

The synthesis often relies on the Corey lactone as a pivotal intermediate. A common approach involves a Baeyer-Villiger oxidation of bicyclo[2.2.1]heptanone derivatives to form the lactone ring, enabling stereochemical control at multiple centers . Alternatively, iodocyclization can establish stereochemistry by leveraging the spatial relationship between carboxyl groups and double bonds in precursor molecules . For example, iodolactonization of unsaturated carboxylic acids generates intermediates that retain stereochemical fidelity during subsequent reductions .

Q. How does the hydrolysis of PGF2α-1,15-lactone to free PGF2α influence its biological activity?

The lactone’s lipid solubility enhances cellular uptake, after which hydrolysis in plasma releases active PGF2α. Experimental validation involves incubating the lactone in plasma or buffer solutions at physiological pH (7.4) and measuring free PGF2α via LC-MS or immunoassays . In rhesus monkeys, a 15 mg dose of the lactone effectively terminated early pregnancy, whereas equivalent doses of free PGF2α were ineffective, highlighting the lactone’s role as a prodrug .

Q. What analytical methods are used to quantify PGF2α-1,15-lactone in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is preferred for its sensitivity and specificity. For serum/plasma samples, solid-phase extraction (SPE) is used to isolate the lactone, followed by derivatization (e.g., pentafluorobenzyl ester formation) to enhance ionization efficiency . Calibration curves should account for potential isomerization during sample preparation .

Advanced Research Questions

Q. How can stereochemical challenges in PGF2α-1,15-lactone synthesis be addressed using modern catalytic methods?

Chiral phosphoramidite ligands paired with copper catalysts enable asymmetric C–C bond formation during side-chain installation, achieving >90% enantiomeric excess (ee) . For example, Corey’s lactone-derived dialdehydes undergo Wittig reactions with β-keto-phosphonates to establish trans-olefin geometry in the ω-chain . Advanced techniques like dynamic kinetic resolution or enzymatic catalysis may further improve stereoselectivity .

Q. What experimental approaches resolve contradictions in the lactone’s bioactivity across different models?

Discrepancies (e.g., species-specific efficacy in pregnancy termination) require pharmacokinetic-pharmacodynamic (PK-PD) modeling . In rhesus monkeys, the lactone’s prolonged half-life compared to free PGF2α explains its efficacy . Cross-species comparisons should measure hydrolysis rates in vitro (e.g., liver microsomes) and correlate with in vivo metabolite profiles .

Q. How can iodocyclization be optimized for constructing the lactone’s stereocontrolled core?

Iodocyclization of hydroxy acids (e.g., 11-hydroxyeicosatrienoic acid) in anhydrous dichloromethane with iodine monochloride (ICl) yields iodolactones with >95% regioselectivity. The reaction’s stereochemical outcome depends on the pre-existing C-8 stereocenter, which directs iodine addition to the cis-face of the alkene . Subsequent radical debromination with tributyltin hydride removes iodine without epimerization .

Q. What strategies mitigate isomerization during lactone characterization?

Isomerization via keto-enol tautomerism or lactone ring-opening can be minimized by:

  • Storing samples in anhydrous solvents at −80°C.
  • Using low-temperature NMR (e.g., 1H NMR at −40°C) to capture transient intermediates .
  • Employing deuterated quench reagents (e.g., D2O) during hydrolysis studies to track proton exchange .

Methodological Considerations

  • Stereochemical validation : X-ray crystallography of intermediates (e.g., iodolactones) confirms absolute configurations .
  • In vivo models : Rhesus monkeys are preferred for reproductive studies due to hormonal similarities to humans, but murine models offer cost-effective screening .
  • Data interpretation : Conflicting bioactivity data should be contextualized with metabolic stability assays (e.g., CYP450 inhibition screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2alpha-1,15 lactone
Reactant of Route 2
Prostaglandin F2alpha-1,15 lactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.